molecular formula C24H25FN2O4S B15155010 N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)glycinamide

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)glycinamide

Cat. No.: B15155010
M. Wt: 456.5 g/mol
InChI Key: BKUWAXMZPVOMGL-UHFFFAOYSA-N
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Description

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of fluorophenyl, methoxyphenyl, and trimethylphenyl groups attached to a glycinamide backbone, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Glycinamide Backbone: This step involves the reaction of glycine or its derivatives with appropriate reagents to form the glycinamide structure.

    Introduction of Fluorophenyl and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate fluorophenyl and methoxyphenyl halides.

    Attachment of Trimethylphenyl Group: The trimethylphenyl group can be attached through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or sulfonates in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)glycinamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors and modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)glycinamide
  • This compound

Uniqueness

The uniqueness of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H25FN2O4S

Molecular Weight

456.5 g/mol

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C24H25FN2O4S/c1-16-13-17(2)24(18(3)14-16)26-23(28)15-27(20-7-9-21(31-4)10-8-20)32(29,30)22-11-5-19(25)6-12-22/h5-14H,15H2,1-4H3,(H,26,28)

InChI Key

BKUWAXMZPVOMGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F)C

Origin of Product

United States

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